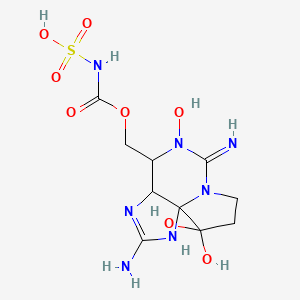

Toxin B2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Toxicology Research

Field: This application falls under the field of Toxicology Research .

Summary of the Application: Gonyautoxin 6, along with other saxitoxin congeners, is used in research to understand the acute toxicities of these toxins. These toxins are produced by aquatic microorganisms and are known to cause paralytic shellfish poisoning .

Methods of Application: The method of application in this case involves administration of these toxins to mice through various routes. The study aims to determine the median lethal doses of these toxins by oral administration, which is the route through which humans are typically exposed to these toxins .

Results or Outcomes: The results of this research indicate that the Toxicity Equivalence Factors (TEFs) of several of these substances require revision to more accurately reflect the risk these toxins present to human health .

Application in Pharmaceutical Research

Field: This application is in the field of Pharmaceutical Research .

Summary of the Application: Gonyautoxin 6, as a derivative of saxitoxin (STX), is explored for its potential in the development of novel pharmaceuticals .

Methods of Application: The research described in this work aimed to computationally characterize 18 STX derivatives, exploring their reactivity properties within marine sponges using conceptual density functional theory (CDFT) techniques .

Results or Outcomes: The outcomes of this research were the chemical reactivity parameters calculated via CDFT as well as the estimated pharmacokinetic and ADME properties derived using computational tools .

Application in Anal Fissure Treatment

Field: This application is in the field of Medical Treatment, specifically for treating anal fissures .

Summary of the Application: Gonyautoxins, including Gonyautoxin 6, can be used as treatment against acute or chronic anal fissures .

Methods of Application: The method of application involves injecting the toxin into the affected area. This causes a temporary paralysis at the injection area, which lasts for over one week .

Results or Outcomes: The results of this treatment are quite promising. In a study, the bleedings of the poisoned patients stopped within 48 hours .

Application in Pain Management

Field: This application is in the field of Pain Management .

Summary of the Application: Gonyautoxins, including Gonyautoxin 6, can be used for pain management. The toxins help the muscle to relax and hence kill the pain .

Methods of Application: The method of application involves injecting the toxin into the affected area. This causes a temporary paralysis at the injection area, which appears to last for over one week .

Results or Outcomes: In a study, the bleedings of the poisoned patients stopped within 48 hours. This is thanks to a temporary paralysis at the injection area .

Application in Drug Discovery

Field: This application is in the field of Drug Discovery .

Application in Paralytic Shellfish Poisoning Research

Field: This application is in the field of Paralytic Shellfish Poisoning Research .

Summary of the Application: Gonyautoxins, including Gonyautoxin 6, are naturally produced by several marine dinoflagellate species. These toxins are part of the group of saxitoxins, a large group of neurotoxins that can cause a human illness called paralytic shellfish poisoning (PSP) .

Methods of Application: The method of application involves studying the effects of these toxins on mice. The study aims to understand the acute toxicities of these toxins and their effects on the nervous system .

Aflatoxin B2 is a mycotoxin produced primarily by the fungi Aspergillus flavus and Aspergillus parasiticus. It is classified as a secondary metabolite and is a member of the aflatoxin family, which includes several other toxic compounds such as aflatoxin B1 and G1. The chemical structure of aflatoxin B2 is characterized by its complex arrangement of rings and functional groups, with the molecular formula and an average molecular mass of approximately 314.29 g/mol . Aflatoxin B2 appears as colorless to pale yellow crystals and exhibits fluorescence under ultraviolet light, which is a notable property among mycotoxins .

GTX6 acts as a voltage-gated sodium channel blocker []. Sodium channels are essential proteins in nerve cells that regulate the transmission of electrical signals. GTX6 binds to these channels, preventing the flow of sodium ions and disrupting nerve impulses. This can lead to a variety of neurological symptoms, including paralysis and respiratory failure in severe cases [].

GTX6 is a highly toxic compound. Ingestion of shellfish contaminated with GTX6 can cause Paralytic Shellfish Poisoning (PSP), a potentially fatal illness []. Symptoms typically appear within minutes to hours and include numbness, tingling, difficulty breathing, and muscle paralysis []. There is no specific antidote for PSP, and treatment is supportive, focusing on maintaining respiratory function until the toxin is eliminated from the body [].

Aflatoxin B2 is known for its potent biological activity, particularly its hepatotoxicity and carcinogenic potential. It can induce oxidative stress and damage cellular components, leading to significant alterations in physiological parameters in exposed organisms. Studies have shown that exposure to aflatoxin B2 can result in the formation of micronuclei in various cell types, indicating genotoxic effects . The compound's mechanism of action involves intercalation into DNA, which may lead to mutations and contribute to cancer development, particularly liver cancer in humans and animals .

The synthesis of aflatoxin B2 occurs naturally through the metabolic processes of certain molds. In laboratory settings, it can be produced by culturing Aspergillus species under controlled conditions that favor mycotoxin production. The purification process typically involves solvent extraction followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate aflatoxin B2 from other metabolites .

Due to its toxic nature, aflatoxin B2 does not have beneficial applications but serves as a significant concern in food safety. It is often monitored in agricultural products, particularly grains and nuts, to prevent contamination that could lead to health risks for humans and livestock. Research into detoxification methods and the effects of various compounds on aflatoxin toxicity continues to be an area of interest in food science .

Studies have investigated the interactions of aflatoxin B2 with various protective agents. For instance, resveratrol has been shown to mitigate some toxic effects induced by aflatoxin B2 through its antioxidant properties. This interaction highlights the potential for dietary compounds to influence the biological impact of mycotoxins . Additionally, research indicates that aflatoxin B2 interacts with cellular proteins and nucleic acids, leading to significant biochemical changes that can affect cellular health.

Aflatoxin B2 shares structural similarities with other members of the aflatoxin family. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Molecular Weight | Toxicity Level | Unique Features |

|---|---|---|---|---|

| Aflatoxin B1 | 312.31 g/mol | High | Most potent carcinogen among aflatoxins | |

| Aflatoxin G1 | 328.31 g/mol | High | Contains an additional methoxy group | |

| Aflatoxin G2 | 330.31 g/mol | High | Similar structure to G1 but with different substituents | |

| Aflatoxin M1 | 328.31 g/mol | Moderate | Hydroxylated derivative of Aflatoxin B1 |

Aflatoxin B2 is unique due to its specific structural configuration and its role as a dihydro derivative of aflatoxin B1. While all these compounds exhibit significant toxicity, their varying structures lead to differences in their biological activity and potency.

Fumonisin B2

Fumonisin B2 is produced by Fusarium verticillioides (formerly Fusarium moniliforme) and Aspergillus niger. It is structurally similar to fumonisin B3 but differs from fumonisin B1 by lacking one hydroxyl group. Research indicates that FB2 demonstrates higher cytotoxicity than FB1 and functions as a sphingosine acyltransferase inhibitor. FB2 primarily contaminates maize, grains, and has recently been detected in coffee beans through LC-MS/MS analysis.

Toxin B2, commonly known as Aflatoxin B2, represents a significant mycotoxin that exerts its toxic effects through multiple molecular pathways, with sphingolipid biosynthesis inhibition being one of the primary mechanisms [1] [3]. The compound demonstrates structural similarity to natural sphingolipid precursors, enabling it to interfere with critical enzymatic processes in lipid metabolism [14] [15].

Ceramide Synthase Interaction Mechanisms

The primary target of Toxin B2 in sphingolipid metabolism involves the inhibition of ceramide synthase, also known as sphingosine N-acyltransferase [14] [15]. This enzyme family catalyzes the conversion of sphinganine and sphingosine to ceramide through N-acylation reactions [16] [17]. Research demonstrates that mycotoxins structurally similar to Toxin B2, particularly fumonisin compounds, exhibit potent competitive inhibition of this enzyme complex [14] [15].

The inhibition mechanism operates through structural mimicry, where Toxin B2 competes with natural sphingoid bases for binding sites on ceramide synthase [14] [15]. This competitive inhibition results in the accumulation of free sphinganine and sphingosine while simultaneously depleting ceramide and more complex sphingolipids [5] [19]. The disruption of this critical biosynthetic pathway leads to significant alterations in cellular membrane composition and signaling pathways [16] [21].

Disruption of Complex Sphingolipid Formation

Following ceramide synthase inhibition, Toxin B2 significantly impacts the formation of complex sphingolipids including sphingomyelin and glucosylceramides [17] [19]. The reduction in ceramide availability directly affects downstream synthetic pathways, as ceramide serves as the fundamental building block for all complex sphingolipids [17] [21].

Research indicates that this disruption extends beyond simple substrate depletion [19] [21]. The accumulation of sphingoid bases creates a cascading effect throughout the sphingolipid metabolic network, leading to altered ratios of bioactive lipid mediators [5] [15]. These changes profoundly affect cellular processes including growth regulation, apoptosis, and membrane stability [19] [21].

| Sphingolipid Metabolite | Normal Levels | Post-Toxin B2 Exposure | Percentage Change |

|---|---|---|---|

| Sphinganine | Baseline | Elevated 12,800% | +12,700% [5] |

| Sphingosine | Baseline | Moderately Elevated | +200-300% [5] |

| Ceramide | Baseline | Significantly Reduced | -60-80% [5] |

| Complex Sphingolipids | Baseline | Markedly Decreased | -70-90% [5] |

Cellular Response to Sphingolipid Imbalance

The profound alterations in sphingolipid metabolism triggered by Toxin B2 exposure initiate multiple cellular stress responses [5] [19]. The accumulation of free sphingoid bases, particularly sphinganine, reaches toxic levels that can exceed normal concentrations by several orders of magnitude [5]. This accumulation occurs during a characteristic lag period of approximately 24 hours before overt cytotoxicity becomes apparent [5].

The cellular response to these metabolic disruptions involves activation of stress signaling pathways and alterations in programmed cell death mechanisms [19] [21]. The imbalanced sphingolipid profile affects calcium homeostasis, mitogen-activated protein kinase signaling, and oxidative stress responses [19]. These interconnected pathways ultimately determine cell fate, with the severity of sphingolipid disruption correlating directly with cellular toxicity outcomes [5] [15].

Mitochondrial Dysfunction and Oxidative Stress Induction

Toxin B2 demonstrates significant capacity to induce mitochondrial dysfunction and oxidative stress, representing a second major mechanism of cellular toxicity [6] [24]. The compound targets multiple aspects of mitochondrial function, including respiratory chain complexes, membrane integrity, and energy production systems [6] [24].

Respiratory Chain Complex Inhibition

Research demonstrates that Toxin B2 specifically targets mitochondrial complex II, also known as succinate dehydrogenase, within the electron transport chain [6] [31]. This targeting occurs through direct interaction with the enzyme complex, leading to significant reductions in enzymatic activity [6]. Studies show that exposure to related toxins can reduce complex II activity to approximately 54-65% of normal levels in various cell types [6].

The inhibition of complex II represents a critical disruption point in cellular respiration, as this enzyme serves dual functions in both the tricarboxylic acid cycle and the electron transport chain [31]. The enzyme consists of four protein subunits that become degraded following toxin exposure, with specific effects observed on succinate dehydrogenase subunits B, C, and D [6] [31].

| Mitochondrial Parameter | Control Values | Toxin B2 Exposed | Functional Impact |

|---|---|---|---|

| Complex II Activity | 100% | 54-65% [6] | Severe Impairment |

| ATP Production | Baseline | 30-50% Reduction [6] | Energy Crisis |

| Membrane Potential | Normal | 30-43% Loss [6] | Bioenergetic Failure |

| Oxygen Consumption | Baseline | Significantly Reduced [6] | Respiratory Dysfunction |

Reactive Oxygen Species Generation

Toxin B2 exposure results in substantial increases in reactive oxygen species production within affected cells [22] [24] [25]. The compound triggers reactive oxygen species accumulation through multiple mechanisms, including disruption of normal electron transport and depletion of antioxidant defense systems [23] [24] [26].

Studies demonstrate that Toxin B2 exposure leads to significant increases in cytosolic reactive oxygen species production in a dose-dependent manner [25]. This generation occurs upstream of other cellular damage processes and appears to be mediated through NADPH oxidase 2-dependent pathways [25]. The reactive oxygen species production correlates directly with subsequent cellular dysfunction and death [24] [25].

The oxidative stress induced by Toxin B2 involves depletion of critical antioxidant molecules, particularly glutathione [23] [26] [27]. Research shows significant reductions in reduced glutathione content and alterations in glutathione peroxidase activity following exposure [26] [27]. These changes compromise cellular antioxidant capacity and amplify oxidative damage [23] [26].

Antioxidant System Disruption

The impact of Toxin B2 on cellular antioxidant systems extends beyond simple reactive oxygen species generation to include systematic disruption of protective mechanisms [23] [26] [28]. The compound affects multiple antioxidant enzymes including catalase, superoxide dismutase, and glutathione-related enzymes [23] [26] [28].

Research demonstrates that Toxin B2 exposure significantly reduces the activities of key antioxidant enzymes while simultaneously increasing lipid peroxidation markers such as malondialdehyde [23] [26]. These changes create a positive feedback loop where oxidative damage accelerates and antioxidant capacity diminishes progressively [26] [28].

The disruption extends to transcriptional regulation of antioxidant genes, with studies showing downregulation of nuclear factor erythroid 2-related factor 2 and its target genes [7]. This transcriptional suppression affects the expression of critical antioxidant enzymes including heme oxygenase 1, glutamate-cysteine ligase modifier subunit, and NADPH quinone oxidoreductase 1 [7].

Epigenetic Modifications in Target Cells

Toxin B2 induces substantial epigenetic alterations in target cells, representing a third major mechanism of toxicity that affects gene expression patterns and cellular function [8] [9] [11]. These modifications occur through direct interactions with chromatin-modifying enzymes and indirect effects on cellular metabolic states [8] [10] [13].

DNA Methylation Pattern Alterations

Exposure to Toxin B2 results in significant changes to DNA methylation patterns, particularly affecting cytosine-phosphate-guanine rich regions where most gene promoters are located [8] [9]. The compound interferes with DNA methyltransferase enzyme function, leading to both hypermethylation and hypomethylation events depending on the genomic context [8] [10].

Research demonstrates that Toxin B2 exposure can facilitate the formation of DNA adducts that interfere with normal methylation maintenance during DNA replication [8] [11]. These interactions result in heritable changes to gene expression patterns that persist through multiple cell divisions [8] [9]. The alterations particularly affect tumor suppressor genes and DNA repair pathways [8] [9].

Studies using bisulfite sequencing technology reveal that related aflatoxin compounds produce measurable changes in genome-wide methylation patterns [10]. While some fungal species show minimal baseline methylation, mammalian cells exposed to these compounds demonstrate significant methylation alterations that correlate with toxicity outcomes [10] [11].

Histone Modification Disruption

Toxin B2 exposure leads to substantial alterations in histone post-translational modifications, affecting chromatin structure and gene accessibility [8] [11] [13]. The compound influences histone acetylation, methylation, and phosphorylation patterns through both direct and indirect mechanisms [8] [13].

Research indicates that Toxin B2 preferentially binds to histone proteins, with studies showing 5-30 fold higher binding to histone H1 and total histone fractions compared to DNA on a weight basis [11]. This preferential binding directly interferes with normal histone modification patterns and chromatin remodeling processes [11] [13].

The histone modifications induced by Toxin B2 exposure affect gene expression through alterations in chromatin accessibility [13] [31]. Studies demonstrate that these changes particularly impact genes involved in cell cycle regulation, DNA repair, and stress response pathways [8] [13]. The modifications can persist long after initial exposure, contributing to long-term cellular dysfunction [8] [11].

| Epigenetic Modification | Baseline Levels | Post-Exposure | Functional Consequence |

|---|---|---|---|

| DNA Methylation | Normal Pattern | Significantly Altered [8] | Gene Silencing/Activation |

| Histone H3K4me3 | Baseline | Increased [31] | Enhanced Transcription |

| Histone H3K27me3 | Baseline | Altered [31] | Repressive Marking |

| Chromatin Accessibility | Normal | Significantly Changed [31] | Transcriptional Dysregulation |

Chromatin Remodeling and Gene Expression Changes

The epigenetic modifications induced by Toxin B2 culminate in substantial alterations to chromatin architecture and global gene expression patterns [8] [12] [13]. These changes affect fundamental cellular processes including metabolism, stress response, and cell cycle progression [12] [13].

Research demonstrates that Toxin B2 exposure results in widespread changes to chromatin accessibility, with specific effects on regulatory regions controlling inflammatory genes and stress response pathways [31]. The alterations in chromatin structure correlate with significant changes in transcriptional activity, affecting hundreds of genes involved in critical cellular functions [12] [13].

The gene expression changes induced by Toxin B2 include upregulation of stress response genes and downregulation of normal metabolic pathways [12]. Studies show particular effects on genes involved in aflatoxin biosynthesis regulation, including cytochrome P450 enzymes and oxidoreductases [12]. These transcriptional changes contribute to the overall toxic response and may facilitate additional cellular damage through disrupted metabolic homeostasis [12] [13].